Cas no 822-18-4 (9,12,15-Octadecatrienoic acid, sodium salt, (Z,Z,Z)-)
9,12,15-Octadecatrienoic acid, sodium salt, (Z,Z,Z)- Chemical and Physical Properties
Names and Identifiers
-
- 9,12,15-Octadecatrienoic acid, sodium salt, (Z,Z,Z)-
- sodium,(9Z,12Z,15Z)-octadeca-9,12,15-trienoate
- SCHEMBL104456
- alpha-linolenic acid sodium salt
- ?-Linolenic Acid (sodium salt)
- I5OYY436YI
- sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate
- Q27280472
- Sodium alpha-linolenate
- Linolenic acid, sodium salt
- UNZSHUCNBUBSGW-IFNWOZJISA-M
- 9,12,15-Octadecatrienoic acid, sodium salt, (9Z,12Z,15Z)-
- Sodium linolenate
- alpha-Linolenic Acid (sodium salt)
- UNII-I5OYY436YI
- SODIUM .ALPHA.-LINOLENATE
- Sodium (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
- 822-18-4
- 9Z,12Z,15Z-octadecatrienoicacid,monosodiumsalt
- G77995
- HY-N0728A
- CS-0132855
-
- Inchi: 1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-;
- InChI Key: UNZSHUCNBUBSGW-IFNWOZJISA-M
- SMILES: [Na+].[O-]C(CCCCCCC/C=C\C/C=C\C/C=C\CC)=O
Computed Properties
- Exact Mass: 300.20652445g/mol
- Monoisotopic Mass: 300.20652445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 13
- Complexity: 306
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.1Ų
9,12,15-Octadecatrienoic acid, sodium salt, (Z,Z,Z)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 42-1803-9-100mg |
Sodium Alfa Linolenate |
822-18-4 | >99% | 100mg |
€69.00 | 2025-03-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L912749-50mg |
α-Linolenic Acid sodium salt (ALA) |
822-18-4 | 98% | 50mg |
¥1,992.60 | 2022-01-14 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74662-50mg |
α-Linolenic Acid (sodium salt) |
822-18-4 | 98% | 50mg |
¥377.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74662-100mg |
α-Linolenic Acid (sodium salt) |
822-18-4 | 98% | 100mg |
¥725.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74662-250mg |
α-Linolenic Acid (sodium salt) |
822-18-4 | 98% | 250mg |
¥1325.00 | 2022-04-26 | |
| Cooke Chemical | M7971747-50mg |
α-LinolenicAcidsodiumsalt(ALA) |
822-18-4 | 98% | 50mg |
RMB 1771.20 | 2025-02-21 | |
| 1PlusChem | 1P01EQ51-50mg |
9Z,12Z,15Z-octadecatrienoicacid,monosodiumsalt |
822-18-4 | ≥95% | 50mg |
$72.00 | 2024-04-21 | |
| 1PlusChem | 1P01EQ51-100mg |
9Z,12Z,15Z-octadecatrienoicacid,monosodiumsalt |
822-18-4 | ≥95% | 100mg |
$104.00 | 2024-04-21 | |
| 1PlusChem | 1P01EQ51-250mg |
9Z,12Z,15Z-octadecatrienoicacid,monosodiumsalt |
822-18-4 | ≥95% | 250mg |
$165.00 | 2024-04-21 | |
| A2B Chem LLC | AX65877-50mg |
9Z,12Z,15Z-octadecatrienoicacid,monosodiumsalt |
822-18-4 | ≥95% | 50mg |
$29.00 | 2024-04-19 |
9,12,15-Octadecatrienoic acid, sodium salt, (Z,Z,Z)- Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 9,12,15-Octadecatrienoic acid, sodium salt, (Z,Z,Z)-
Introduction to 9,12,15-Octadecatrienoic acid, sodium salt, (Z,Z,Z) and Its Significance in Modern Research
9,12,15-Octadecatrienoic acid, sodium salt, (Z,Z,Z) (CAS No. 822-18-4) is a polyunsaturated fatty acid derivative that has garnered significant attention in the field of biochemical and pharmaceutical research. This compound, characterized by its unique (Z,Z,Z) configuration, belongs to the class of omega-3 fatty acids and plays a crucial role in various biological processes. Its sodium salt form enhances its solubility in aqueous solutions, making it a valuable candidate for experimental applications.
The chemical structure of 9,12,15-Octadecatrienoic acid consists of three double bonds positioned at the 9th, 12th, and 15th carbon atoms along the octadecane chain. This configuration imparts a high degree of reactivity and biological activity to the molecule. The sodium salt form further modulates its properties by providing a negatively charged ion that can interact with various biological targets. This interaction is particularly relevant in the context of lipid signaling pathways and inflammatory responses.
In recent years, 9,12,15-Octadecatrienoic acid, sodium salt, (Z,Z,Z) has been extensively studied for its potential therapeutic applications. Research has demonstrated its role in modulating immune responses and reducing inflammation. Specifically, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly intriguing given the increasing interest in natural compounds that can modulate immune function without the side effects associated with traditional immunosuppressants.
Moreover, 9,12,15-Octadecatrienoic acid has been investigated for its effects on cellular proliferation and differentiation. In vitro studies have revealed that it can promote the differentiation of adipocytes and osteoblasts while inhibiting the proliferation of certain cancer cell lines. These properties make it a promising candidate for applications in regenerative medicine and oncology research.
The sodium salt form of this compound enhances its bioavailability and stability in biological systems. This has opened up new avenues for its use in drug delivery systems and topical formulations. For instance, researchers have explored its potential as an active ingredient in anti-inflammatory creams and ointments. The enhanced solubility provided by the sodium salt allows for better penetration into skin tissues, thereby increasing the efficacy of topical treatments.
Recent advancements in metabolomics have also highlighted the importance of 9,12,15-Octadecatrienoic acid in metabolic pathways. Studies have shown that it can influence lipid metabolism by interacting with key enzymes such as fatty acid synthase and peroxisome proliferator-activated receptors (PPARs). These interactions are critical for maintaining metabolic homeostasis and preventing conditions such as obesity and type 2 diabetes.
The (Z,Z,Z) configuration of this compound is particularly significant as it determines its stereochemical properties and biological activity. Unlike other isomers of octadecatrienoic acid, the (Z,Z,Z) form exhibits distinct pharmacological effects due to its specific spatial arrangement of double bonds. This configuration allows for optimal interactions with biological targets such as receptors and enzymes involved in lipid signaling.
In conclusion,9,12,15-Octadecatrienoic acid, sodium salt (CAS No. 822-18-4), represents a fascinating compound with diverse applications in biochemical and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for investigating immune modulation, cellular differentiation, metabolic pathways, and drug delivery systems. As research continues to uncover new insights into its mechanisms of action,9, 12, 15-octadecatrienoic acid will likely play an increasingly important role in developing innovative therapeutic strategies.